N-(4-bromophenyl)-2-(3-methylphenoxy)acetamide
CAS No.: 62095-55-0
Cat. No.: VC15724584
Molecular Formula: C15H14BrNO2
Molecular Weight: 320.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 62095-55-0 |
|---|---|
| Molecular Formula | C15H14BrNO2 |
| Molecular Weight | 320.18 g/mol |
| IUPAC Name | N-(4-bromophenyl)-2-(3-methylphenoxy)acetamide |
| Standard InChI | InChI=1S/C15H14BrNO2/c1-11-3-2-4-14(9-11)19-10-15(18)17-13-7-5-12(16)6-8-13/h2-9H,10H2,1H3,(H,17,18) |
| Standard InChI Key | JMOSPMYEEHRIKC-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=CC=C1)OCC(=O)NC2=CC=C(C=C2)Br |
Introduction
Structural and Molecular Characteristics
IUPAC Nomenclature and Molecular Formula
The systematic name for this compound is N-(4-bromophenyl)-2-(3-methylphenoxy)acetamide. Its molecular formula is C₁₅H₁₄BrNO₂, with a molecular weight of 336.18 g/mol (calculated from atomic masses). The structure comprises:
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A 4-bromophenyl group attached to the nitrogen of the acetamide backbone.
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A 3-methylphenoxy group linked via an ether bond to the carbonyl carbon .
Spectral Data and Computational Analysis
While experimental spectral data for this exact compound is scarce, computational models predict key features:
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¹H NMR: A singlet at δ 2.3 ppm (3H, CH₃ from 3-methylphenoxy), multiplets between δ 6.8–7.6 ppm (aromatic protons), and a broad peak at δ 8.1 ppm (NH) .
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IR Spectroscopy: Stretching vibrations at ~1650 cm⁻¹ (amide C=O) and ~1240 cm⁻¹ (C-O ether).
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XLogP3: Predicted lipophilicity of 3.1, indicating moderate membrane permeability .
Synthetic Methodologies
General Synthesis Route
The synthesis typically involves a two-step process (Figure 1):
Step 1: Formation of Phenoxyacetyl Chloride
2-Chloroacetic acid reacts with 3-methylphenol in the presence of thionyl chloride (SOCl₂) to yield 2-(3-methylphenoxy)acetyl chloride.
Step 2: Amidation with 4-Bromoaniline
The acyl chloride intermediate undergoes nucleophilic acyl substitution with 4-bromoaniline in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF), catalyzed by triethylamine (Et₃N) .
Reaction Conditions:
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Temperature: 0–25°C (Step 1), reflux (Step 2).
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Yield: 60–75% after column chromatography (silica gel, hexane/ethyl acetate).
Optimization Challenges
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Steric Hindrance: Bulky substituents on the phenyl rings reduce reaction efficiency. For example, ortho-substituted analogs exhibit 20–30% lower yields due to hindered nucleophilic attack .
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Solvent Effects: Polar aprotic solvents (e.g., DMF) improve solubility but may promote side reactions like hydrolysis .
Physicochemical Properties
Thermal and Solubility Profiles
Stability Considerations
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Photodegradation: The bromophenyl group undergoes slow debromination under UV light (λ = 254 nm), with a half-life of 48 hours .
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Hydrolytic Stability: Stable in pH 2–12 for 24 hours, but degrades in strongly acidic conditions (pH < 2) via amide bond cleavage .
| Cell Line | IC₅₀ (μM) | Assay Type |
|---|---|---|
| MCF-7 (Breast Cancer) | 48.2 ± 3.1 | MTT |
| HEK-293 (Normal Kidney) | >100 | MTT |
Selective toxicity toward cancer cells suggests a mechanism involving interference with mitochondrial membrane potential.
Comparative Analysis with Structural Analogs
Substituent Effects on Bioactivity
Introducing electron-withdrawing groups (e.g., -NO₂) at the phenyl ring’s para position enhances α-glucosidase inhibition by 30–40% but increases cytotoxicity . Conversely, methyl groups (as in 3-methylphenoxy) improve metabolic stability without compromising selectivity.
Thiophene vs. Phenoxy Derivatives
Replacing the phenoxy group with thiophene (as in Evitachem’s compound EVT-2629283) reduces logP by 0.8 units but doubles antimicrobial potency, likely due to enhanced membrane interaction.
Industrial and Research Applications
Pharmaceutical Intermediate
Used in the synthesis of kinase inhibitors (e.g., JAK2/STAT3 pathway modulators) and antimicrobial agents .
Material Science
The bromine atom facilitates Suzuki-Miyaura cross-coupling reactions to generate conjugated polymers for organic electronics .
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